

Comparing the efficacy of different ligands in Buchwald-Hartwig amination

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2-Bromo-1,3-dichloro-5methylbenzene

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A Comparative Guide to Ligand Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. Central to the success of this palladium-catalyzed cross-coupling reaction is the choice of ligand, which profoundly influences the reaction's rate, substrate scope, and functional group tolerance. This guide provides a comparative analysis of various phosphine ligands commonly employed in Buchwald-Hartwig amination, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific synthetic challenges.

Performance Comparison of Common Ligands

The efficacy of different ligands is highly dependent on the specific substrates and reaction conditions. Below is a summary of the performance of several commercially available phosphine ligands in the Buchwald-Hartwig amination of bromobenzene with a variety of secondary aryl amines.



| Ligand | Amine Coupling Partner | Conversion (%) |
|-----------------------------|------------------------|----------------|
| [t-Bu3PH]BF4 | Diphenylamine (DPA) | 96 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 78 | _ |
| N,N-Dimethylacridine (DMAC) | 85 | _ |
| DavePhos | Diphenylamine (DPA) | 85 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 99 | _ |
| N,N-Dimethylacridine (DMAC) | 88 | _ |
| XPhos | Diphenylamine (DPA) | 96 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 99 | _ |
| N,N-Dimethylacridine (DMAC) | 96 | _ |
| RuPhos | Diphenylamine (DPA) | 96 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 98 | _ |
| N,N-Dimethylacridine (DMAC) | 90 | _ |
| SPhos | Diphenylamine (DPA) | 96 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 98 | _ |
| N,N-Dimethylacridine (DMAC) | 87 | _ |
| t-BuXPhos | Diphenylamine (DPA) | 89 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 98 | _ |



| N,N-Dimethylacridine (DMAC) | 98 | - |
|-----------------------------|---------------------|----|
| TrixiePhos | Diphenylamine (DPA) | 92 |
| Phenoxazine (PXZ) | 98 | |
| Phenothiazine (PTZ) | 95 | _ |
| N,N-Dimethylacridine (DMAC) | 93 | - |

Data sourced from a study on the coupling of bromobenzene with secondary aryl amines.[1] Conditions: [Pd(allyl)Cl]2 (1 mol%), ligand (4 mol%), NaOt-Bu (1.5 equiv.), toluene, 100 °C, 24 h. Conversion determined by GC-MS.

From this dataset, it is evident that ligands such as XPhos and t-BuXPhos demonstrate broad applicability and high efficacy across a range of secondary aryl amines.[1] For instance, XPhos consistently provides high conversion rates for all tested amines.[1] Notably, for the coupling of phenoxazine (PXZ), a variety of ligands including [t-Bu3PH]BF4, DavePhos, XPhos, RuPhos, and SPhos all achieved conversions greater than 99%.[1] This suggests that for certain highly reactive substrates, the choice of ligand may be less critical. Conversely, for more challenging coupling partners, a judicious selection of the ligand is paramount to achieving high yields.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This section provides a detailed methodology for a typical Buchwald-Hartwig amination reaction, specifically the coupling of 4-chlorotoluene with morpholine using the XPhos ligand.[2] [3]

Materials:

- Bis(dibenzylideneacetone)palladium(0) [Pd(dba)2]
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOt-Bu)
- 4-Chlorotoluene



- Morpholine
- Toluene (degassed)
- Water
- Brine
- Sodium sulfate (Na2SO4)
- Silica gel
- Hexane
- · Ethyl acetate

Procedure:

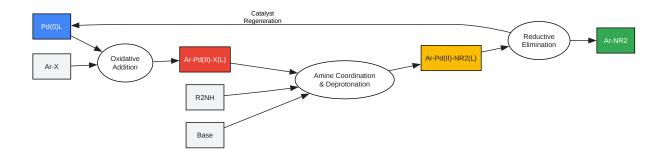
- To a 2-necked flask under a nitrogen atmosphere, add
 bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).[2][3]
- Add 5 mL of degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.[2][3]
- To this mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.[2][3]
- Heat the resulting mixture to reflux and stir for 6 hours. The progress of the reaction can be monitored by gas chromatography (GC).[2][3]
- After the reaction is complete, cool the mixture to room temperature and quench with 10 mL of water.[2][3]
- Separate the organic layer and wash it sequentially with water (10 mL) and brine (10 mL).[2]
 [3]



- Dry the organic layer over sodium sulfate (20 g), filter, and concentrate under reduced pressure.[2][3]
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1) as the eluent to afford the desired N-(4-methylphenyl)morpholine.[2]
 [3]

Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.



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Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0)-ligand complex (Pd(0)L), forming a palladium(II) intermediate.[4] Subsequently, the amine (R2NH) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium(II)-amido complex.[4] The final step is reductive elimination from this complex, which forms the desired C-N bond in the product (Ar-NR2) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4] The ligand (L) plays a crucial role in stabilizing the palladium species and promoting each of these elementary steps.



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